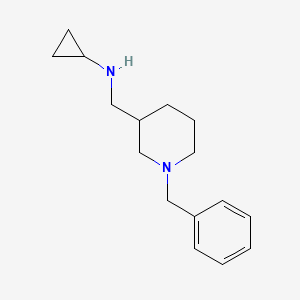![molecular formula C13H10F3N B7869298 [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine](/img/structure/B7869298.png)
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine: is an organic compound with the molecular formula C13H10F3N It is a derivative of benzylamine, where the benzene ring is substituted with fluorine atoms at the 2, 4, and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-difluorobenzonitrile using a nitrile oxidoreductase enzyme. This biocatalytic process is environmentally friendly and suitable for industrial-scale production . Another method involves the reduction of 2,4-difluorobenzonitrile using hydrogen and a metal catalyst such as Raney nickel or ruthenium, although this method may involve hazardous materials and lower yields .
Industrial Production Methods
Industrial production of this compound typically employs the biocatalytic reduction method due to its higher efficiency and lower environmental impact. The process involves the use of nitrile oxidoreductase to convert 2,4-difluorobenzonitrile to the desired amine compound .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as Raney nickel or palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted benzylamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties such as hydrophobicity and chemical resistance.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzylamine: A closely related compound with similar chemical properties but lacking the additional fluorine substitution.
2,6-Difluorobenzylamine: Another similar compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
[4-(2,4-difluorophenyl)-2-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-4-11(13(16)6-10)8-1-2-9(7-17)12(15)5-8/h1-6H,7,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNGHOSNIODUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2R)-2-amino-3-phenylpropanamido]acetate](/img/structure/B7869220.png)








![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7869299.png)
![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(ethyl)amine](/img/structure/B7869303.png)

